Uridine-2-13C
Overview
Description
Synthesis Analysis
The synthesis of Uridine-2-13C involves several steps. Notably, an epimeric mixture of D-[1-13C]ribose and D-[1-13C]arabinose is obtained by condensation of K13CN with D-erythrose, utilizing a modification of the Kiliani–Fischer synthesis. Efficient separation of the two aldose epimers is achieved through a novel ion-exchange chromatography method. Subsequently, D-[2-13C]ribose is obtained from D-[1-13C]arabinose using a Ni(II) diamine complex. These procedures enable the efficient preparation of specifically labeled 13C-monosaccharides of particular chirality .
Scientific Research Applications
1. Nucleoside Conformation Analysis
Uridine-2-13C plays a significant role in understanding the conformation of nucleosides. Research by Guschlbauer and Jankowski (1980) demonstrated a linear relationship between the electronegativity of the 2'-substituent in uridine and the carbon-13 chemical shift of C2', which is crucial for understanding nucleoside conformations (Guschlbauer & Jankowski, 1980).
2. NMR Spectral Analysis
Uridine-2-13C is instrumental in nuclear magnetic resonance (NMR) spectral analysis. Bagno et al. (2008) conducted a study combining experimental and quantum chemical NMR of cyclic uridine monophosphate, confirming that the spectra of such molecules can be accurately predicted, a crucial insight for molecular chemistry (Bagno, Rastrelli, & Saielli, 2008).
3. Enhancing Mitochondrial Function
In medical research, uridine-2-13C has been found useful in enhancing mitochondrial function. Banasch et al. (2006) showed that supplementation with uridine improved mitochondrial function in HIV-infected patients treated with thymidine-analogue, using a 13C-methionine breath test for assessment (Banasch et al., 2006).
4. RNA Structural Studies
Uridine-2-13C is also used in RNA structural studies. For instance, SantaLucia et al. (1995) described efficient synthesis of selectively 13C-enriched pyrimidine and purine nucleosides, which were vital in synthesizing labeled RNA for structural studies (SantaLucia et al., 1995).
5. Hydration Structure Mapping
Research by Seba et al. (2006) used 13C intermolecular nuclear Overhauser effects to probe the structure of the first solvation shell of uridine in water, providing insights into the hydration structure of nucleosides (Seba et al., 2006).
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-RCIQEJBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine-2-13C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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